Cas no 1783316-62-0 (Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine)

Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine is a tertiary amine compound featuring a tetrahydropyridine scaffold, which imparts structural versatility for applications in pharmaceutical and agrochemical synthesis. Its reactive amine and methyl groups facilitate further functionalization, making it a valuable intermediate in the development of bioactive molecules. The compound's partially saturated pyridine ring enhances stability while retaining reactivity for nucleophilic or electrophilic modifications. Its molecular framework is conducive to the design of ligands or modulators targeting neurological or enzymatic pathways. The product is typically handled under controlled conditions due to its potential sensitivity to oxidation or hydrolysis. Suitable for research-scale organic synthesis, it offers a balance of reactivity and manipulability for advanced chemical transformations.
Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine structure
1783316-62-0 structure
Product Name:Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine
CAS No:1783316-62-0
MF:C8H16N2
MW:140.226041793823
CID:6206206
PubChem ID:84049111
Update Time:2025-08-02

Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine Chemical and Physical Properties

Names and Identifiers

    • EN300-3053094
    • 1783316-62-0
    • methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine
    • Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine
    • Inchi: 1S/C8H16N2/c1-9-7-8-3-5-10(2)6-4-8/h3,9H,4-7H2,1-2H3
    • InChI Key: BUWWXRPEQCHGGO-UHFFFAOYSA-N
    • SMILES: N1(C)CC=C(CNC)CC1

Computed Properties

  • Exact Mass: 140.131348519g/mol
  • Monoisotopic Mass: 140.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 15.3Ų

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Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine Related Literature

Additional information on Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine

Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine: An Overview of a Promising Compound in Medicinal Chemistry

Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine (CAS No. 1783316-62-0) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amines and is characterized by its 1-methyl-1,2,3,6-tetrahydropyridine moiety, which imparts specific pharmacological properties.

The tetrahydropyridine ring is a key structural element found in various biologically active molecules, including several approved drugs and drug candidates. The presence of this ring system often confers enhanced binding affinity and selectivity for specific receptors or enzymes. In the case of Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine, the methyl group attached to the nitrogen atom further modulates its physicochemical properties and biological activity.

Recent studies have explored the potential of Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with a tetrahydropyridine scaffold can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This makes them promising candidates for conditions such as Parkinson's disease and depression.

A study published in the Journal of Medicinal Chemistry highlighted the ability of Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine to selectively bind to dopamine D2 receptors. This selective binding is crucial for developing drugs that can effectively manage symptoms without causing significant side effects. The compound's high affinity for D2 receptors suggests its potential as a lead molecule for further drug development.

In addition to its role in neurological disorders, Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated its potential as an anti-inflammatory agent. In vitro experiments have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for treating inflammatory diseases like rheumatoid arthritis.

The pharmacokinetic profile of Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine has also been investigated to ensure its suitability for clinical use. Studies have shown that it exhibits good oral bioavailability and favorable metabolic stability. These properties are essential for developing a drug that can be effectively administered and metabolized by the body without rapid degradation or toxicity.

To further understand the therapeutic potential of Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. Early results from Phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.

In conclusion, Methyl[(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]amine (CAS No. 1783316-62-0) represents a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. As more studies are conducted and clinical data becomes available, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

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